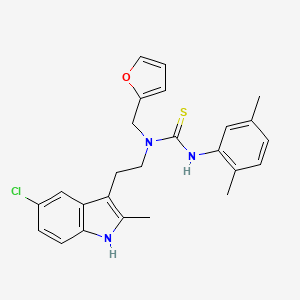

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea

Description

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative featuring a complex heterocyclic architecture. Its structure integrates three distinct moieties:

- A 2,5-dimethylphenyl substituent, providing steric bulk and lipophilicity.

- A furan-2-ylmethyl group, introducing oxygen-containing heterocyclic character that may influence solubility and hydrogen-bonding capabilities.

This compound shares structural similarities with other thiourea-based molecules reported in pharmacological and chemical screening libraries, such as C657-0014 (a screening compound with a related indole-thiourea scaffold but lacking the 5-chloro and furan substituents) .

Properties

IUPAC Name |

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3OS/c1-16-6-7-17(2)24(13-16)28-25(31)29(15-20-5-4-12-30-20)11-10-21-18(3)27-23-9-8-19(26)14-22(21)23/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEMYLZLORFDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea (hereafter referred to as Compound A ) belongs to the class of thiourea derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of Compound A based on recent research findings and case studies.

Chemical Structure and Properties

Compound A features a complex structure that includes an indole moiety, a furan ring, and a thiourea functional group. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Compound A has shown promising results in inhibiting the growth of various cancer cell lines.

- Case Study : In a study evaluating several thiourea derivatives, compounds similar to Compound A exhibited IC50 values ranging from 1.29 to 14 µM against breast and pancreatic cancer cell lines . Specifically, derivatives with indole structures demonstrated significant cytotoxicity against human leukemia and breast cancer cells.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has been well-documented. Compound A's structural components may enhance its ability to inhibit bacterial growth.

- Research Findings : A study indicated that compounds with similar structures demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 8 µg/mL .

Anti-inflammatory Activity

Thiourea derivatives are also recognized for their anti-inflammatory effects.

- Research Insights : Compounds similar to Compound A have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases . The mechanism often involves the modulation of NF-kB signaling pathways.

The biological activity of Compound A can be attributed to its ability to interact with specific molecular targets involved in disease pathways:

- Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation and survival.

- Antioxidant Properties : Some studies suggest that thiourea derivatives possess antioxidant capabilities, reducing oxidative stress in cells .

- Modulation of Signaling Pathways : Research indicates that these compounds can interfere with signaling pathways associated with inflammation and cancer progression.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties, particularly against various cancer cell lines. For instance, it has shown significant antiproliferative activity against breast cancer (T-47D), leukemia (SR), melanoma (SK-MEL-5), and other types of cancer cells. The percentage inhibition values for these cell lines were reported to be above 80%, indicating strong efficacy.

| Cell Line | Percentage Inhibition |

|---|---|

| T-47D (Breast Cancer) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast Cancer) | 84.83% |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further mechanistic studies are needed to elucidate these pathways fully.

Potential Use as an Anticancer Drug

Given its promising anticancer activity, this compound could be developed into a therapeutic agent for treating various malignancies. The structural features that contribute to its bioactivity include the indole and thiourea functionalities, which have been linked to enhanced interaction with biological targets.

Pharmacological Insights

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, making it a suitable candidate for further drug development. Its logP value of approximately 4.92 indicates good lipophilicity, which is often associated with enhanced cellular permeability.

Case Studies

- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on T-47D breast cancer cells, demonstrating significant growth inhibition and apoptosis induction.

- In Vivo Efficacy : Preliminary animal studies have shown that treatment with this thiourea derivative leads to reduced tumor size in xenograft models, indicating its potential for clinical application.

- Comparative Analysis : In comparison with standard chemotherapeutics like sorafenib, this compound exhibited superior efficacy against certain cancer types in preliminary screenings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous thiourea derivatives, emphasizing structural variations, physicochemical properties, and functional implications.

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)thiourea (Compound 6n)

- Key Structural Differences :

- Replaces the indole and furan groups with a fluorophenyl-trifluoromethyl moiety and a pyrazole-carbonyl group.

- Contains strong electron-withdrawing groups (fluorine, trifluoromethyl), enhancing electrophilicity compared to the target compound’s chloro and methyl substituents.

- Physicochemical Data :

1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Key Structural Differences: Features a chiral dimethylamino-diphenylethyl backbone and a naphthalene substituent instead of the indole and furan groups. Molecular weight (453.64 g/mol) exceeds the target compound due to the naphthalene and diphenylethyl moieties .

C657-0014: 1-(2,5-dimethylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

- Key Structural Differences :

- Lacks the 5-chloro and furan-2-ylmethyl groups present in the target compound.

- Retains the 2-methylindole and 2,5-dimethylphenyl motifs, making it the closest structural analog .

Q & A

Q. What synthetic methodologies are recommended for preparing this thiourea derivative?

A multi-step organic synthesis approach is typically employed, involving:

- Step 1 : Functionalization of the indole core (e.g., alkylation at the 3-position using bromoethyl intermediates) .

- Step 2 : Introduction of the thiourea moiety via reaction of an isothiocyanate with a substituted amine. For example, coupling 2-(5-chloro-2-methyl-1H-indol-3-yl)ethylamine with 2,5-dimethylphenyl isothiocyanate under anhydrous conditions .

- Step 3 : Protection/deprotection strategies for the furan-2-ylmethyl group to avoid side reactions during thiourea formation .

Q. Key Considerations :

Q. How can the structural identity of this compound be rigorously confirmed?

A combination of spectroscopic and crystallographic methods is essential:

Q. What safety protocols are critical when handling this compound?

- Toxicity : Thiourea derivatives may exhibit hepatotoxicity; use fume hoods and PPE (gloves, lab coats) .

- Storage : Store in airtight containers at –20°C to prevent decomposition .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s biological activity?

Q. How can contradictions in reported spectroscopic data be resolved?

- Root Cause Analysis :

- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .

- Tautomerism : Use variable-temperature NMR to detect equilibrium between thiourea and thione forms .

- Collaborative Validation : Cross-validate data with independent labs using standardized protocols .

Q. What computational strategies are effective for modeling interactions of this compound?

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., 100 ns simulations in GROMACS) to assess stability of ligand-receptor complexes .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 3ERT for estrogen receptors) .

Q. How can the compound’s stability under varying conditions be systematically evaluated?

-

Stress Testing :

-

Degradation Pathways : Identify major by-products via HRMS/MS² fragmentation patterns .

Key Methodological Resources

- Structural Characterization : Prioritize single-crystal XRD for unambiguous confirmation .

- Data Interpretation : Align experimental results with established theoretical frameworks (e.g., Hammett plots for substituent effects) .

- Ethical Replication : Adhere to protocols from peer-reviewed syntheses to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.